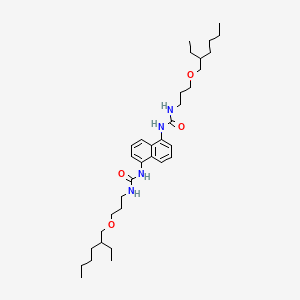
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes two 2-ethylhexoxypropylaminocarbonylamino groups attached to a naphthalene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces acyl groups at the 1 and 5 positions of the naphthalene ring.
Nucleophilic Substitution: The acylated naphthalene undergoes nucleophilic substitution with 2-ethylhexoxypropylamine, resulting in the formation of the desired amide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is essential to maintain product quality and yield.
化学反応の分析
Types of Reactions
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or drug delivery system.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,5-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
1,5-Bis(2-hexyldecyloxy)naphthalene: Used in the synthesis of polymers for organic photovoltaics.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Utilized in the production of low-dielectric constant materials for electronic applications.
Uniqueness
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
71216-01-8 |
|---|---|
分子式 |
C34H56N4O4 |
分子量 |
584.8 g/mol |
IUPAC名 |
1-[3-(2-ethylhexoxy)propyl]-3-[5-[3-(2-ethylhexoxy)propylcarbamoylamino]naphthalen-1-yl]urea |
InChI |
InChI=1S/C34H56N4O4/c1-5-9-15-27(7-3)25-41-23-13-21-35-33(39)37-31-19-11-18-30-29(31)17-12-20-32(30)38-34(40)36-22-14-24-42-26-28(8-4)16-10-6-2/h11-12,17-20,27-28H,5-10,13-16,21-26H2,1-4H3,(H2,35,37,39)(H2,36,38,40) |
InChIキー |
NZJJSYLOGZGJHU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCOCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



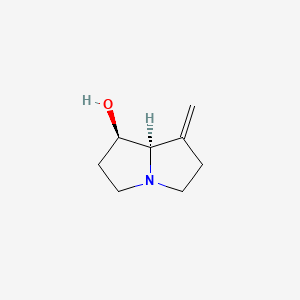

![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
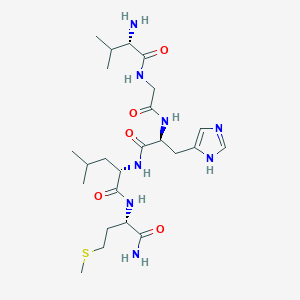


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
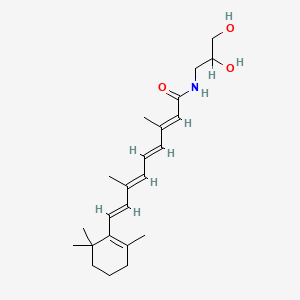
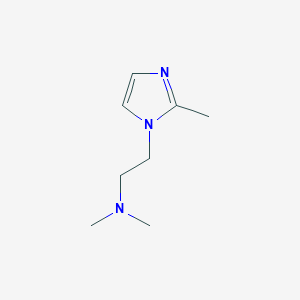
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
